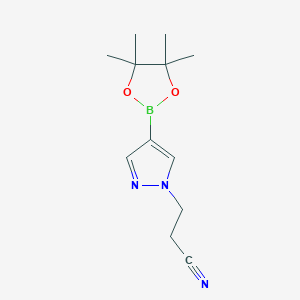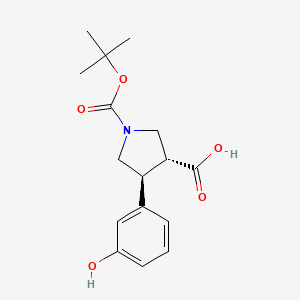
2-氯-6-(1-甲基哌啶-4-基)吡嗪
描述
科学研究应用
Synthesis of Pharmaceutical Compounds
Piperidine derivatives are integral in the synthesis of various pharmaceutical compounds. 2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine can be used as a building block in the construction of drugs, particularly those targeting the central nervous system. Its structure allows for the development of molecules with potential psychoactive properties or compounds that can modulate neurotransmitter systems .
Development of Agrochemicals
The structural motif of piperidine is often found in agrochemicals. This compound could be employed in the synthesis of new pesticides or herbicides, offering a new approach to pest and weed management in agriculture. Its chloro and pyrazine groups may contribute to the development of compounds with specific modes of action against agricultural pests .
Material Science Research
In material science, piperidine derivatives can be used to modify the properties of polymers. 2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine might be involved in the creation of novel materials with enhanced durability, flexibility, or other desirable physical properties. It could also serve as a precursor for organic semiconductors .
Catalysis
This compound could find applications in catalysis, particularly in facilitating or optimizing chemical reactions. Its structure could be utilized in the design of catalysts that are more efficient, selective, or environmentally friendly. The nitrogen atom in the piperidine ring can act as a coordination site for metals, which is useful in catalytic processes .
Biological Studies
In biological research, 2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine can be used as a probe to study biological pathways. It could help in understanding the interaction between small molecules and biological targets, such as enzymes or receptors. This can lead to insights into the mechanisms of diseases and the development of therapeutic strategies .
Chemical Synthesis Methodology
The compound can be used in the development of new synthetic methodologies. Its reactive sites, such as the chloro group, allow for various chemical transformations, making it a versatile reagent in the synthesis of complex organic molecules. It can be used to explore new reactions or improve existing synthetic routes .
Analytical Chemistry
In analytical chemistry, derivatives of piperidine like 2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine can be used as standards or reagents in chromatography, mass spectrometry, or spectroscopy. They can aid in the development of new analytical techniques or enhance the sensitivity and specificity of current methods .
Neuropharmacology
Given its structural features, this compound could be investigated for its neuropharmacological properties. It may serve as a lead compound in the discovery of new drugs that target neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, or schizophrenia. Its interactions with various neurotransmitter systems could be of particular interest .
安全和危害
属性
IUPAC Name |
2-chloro-6-(1-methylpiperidin-4-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-14-4-2-8(3-5-14)9-6-12-7-10(11)13-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMWHPPOUCZNAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399114.png)

![Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1399118.png)


![6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine](/img/structure/B1399121.png)




![3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399128.png)

